molecular formula C19H36O3 B587333 Glycidyl Palmitate-d31 CAS No. 1246819-24-8

Glycidyl Palmitate-d31

Cat. No. B587333
M. Wt: 343.683
InChI Key: KYVUJPJYTYQNGJ-SAQPIRCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidyl Palmitate-d31, also known as Oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate, is a product in the category of Stable Isotope Labeled Glycidyl Esters . It has a molecular formula of C19H5D31O3 and a molecular weight of 343.68 .


Synthesis Analysis

The synthesis of Glycidyl Palmitate-d31 involves a reaction mixture of allyl palmitate and dichloromethane, which is cooled in an ice bath and then meta-chloroperbenzoic acid is added in small amounts .


Molecular Structure Analysis

The molecular structure of Glycidyl Palmitate-d31 is represented by the SMILES notation: O=C(OCC1OC1)CCCCCCCCCCCCCCC . The InChI representation is: InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 .


Chemical Reactions Analysis

Glycidyl esters, including Glycidyl Palmitate-d31, are formed at high temperatures during edible oil production . The formation of these esters is influenced by various processing conditions .


Physical And Chemical Properties Analysis

Glycidyl Palmitate-d31 is a solid at room temperature .

Scientific Research Applications

  • Measurement of Dietary Fat Oxidation During Physical Activity Glycidyl Palmitate-d31 (d31-palmitate) has been validated for use in measuring fatty acid oxidation during exercise. It overcomes limitations of 13C-labeled fatty acids, such as the need for acetate correction and frequent breath sample collection. A study demonstrated its effectiveness in outpatient settings by comparing its recovery against [1-13C]palmitate in urine and breath samples during exercise scenarios (Raman, Blanc, Adams, & Schoeller, 2004).

  • Study of Glycidyl Esters in Refined Palm Oil Research on glycidyl esters (GEs), including glycidyl palmitate, focuses on their formation during edible oil refining, specifically in palm oil. One study identified the mechanism of GE formation, showing it originates from diacylglycerols (DAGs) and monoacylglycerols (MAGs) at temperatures above 200°C, providing insights for limiting GE content in oil processing (Destaillats, Craft, Dubois, & Nagy, 2012).

  • Thermal Analysis of Epoxypropyl Esters Glycidyl esters like glycidyl palmitate have been analyzed thermally to understand their properties. Differential scanning calorimetry (DSC) and infrared (IR) spectroscopy have been used to study the melting point, enthalpy, and entropy of fusion, offering insights into the behavior of these compounds under different temperatures (Fernández‐Martín, 1973).

  • Incorporation into Cardiac Lipids Glycidyl Palmitate-d31 has been used in studies to measure the incorporation of exogenous fatty acids into myocardial lipids. This research helps in understanding the metabolism of fatty acids in heart tissues, crucial for cardiac health research (Hütter, Schweickhardt, Hunneman, Piper, & Spieckermann, 2005).

  • Analysis of Fatty Acid Esters in Refined Fats and Oils Studies involving glycidyl esters in refined oils, such as palm oil, focus on their separation, detection, and quantification. These studies provide a deeper understanding of the presence and concentration of such compounds in various oils, aiding in quality control and health assessments (Weisshaar & Perz, 2010).

  • Influence on Thermo-Oxidative Stability and Content in Oils Research has been conducted on how raw materials affect the thermo-oxidative stability of palm oil and the content of glycidyl esters during frying. This research is significant for understanding how frying conditions and materials influence the safety and quality of cooking oils (Aniołowska & Kita, 2016).

Safety And Hazards

According to the safety data sheet, Glycidyl Palmitate-d31 is for research use only and not for human or veterinary diagnostic or therapeutic use . No special measures are required for handling, but it’s recommended to avoid contact with strong oxidizing agents .

Future Directions

Research on Glycidyl Palmitate-d31 and similar compounds is ongoing. One area of interest is the role of palmitic acid, a major component of Glycidyl Palmitate-d31, in disease development . Another focus is on the formation of glycidyl esters during food processing and their potential health effects .

properties

IUPAC Name

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVUJPJYTYQNGJ-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747866
Record name (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl Palmitate-d31

CAS RN

1246819-24-8
Record name (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
JA Custodio-Mendoza, R Sendón, ARB de Quirós… - Analytica Chimica …, 2023 - Elsevier
A simple, fast and effective direct method based on HPLC-APCI-QqQ-MS/MS has been developed to simultaneously determine four 3-monochloropropane-1,2-diol monoesters (3-…
Number of citations: 4 www.sciencedirect.com
H Steenbergen, K Hrnčiřík, A Ermacora… - … of Chromatography A, 2013 - Elsevier
… Glycidyl laurate (GE-C12:0, purity 98%), glycidyl myristate (GE-C14:0, purity 98%), glycidyl palmitate-d5 (purity 98%) and glycidyl palmitate-d31 (GE-C16:0-d31, purity 98%) were …
Number of citations: 30 www.sciencedirect.com

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